molecular formula C21H25ClN2O2 B2483424 (9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride,Mixtureofdiastereomers CAS No. 2580206-88-6

(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride,Mixtureofdiastereomers

Cat. No.: B2483424
CAS No.: 2580206-88-6
M. Wt: 372.89
InChI Key: URKDCLRMRNZEMU-UHFFFAOYSA-N
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Description

(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride, Mixture of diastereomers, is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes a fluorenyl group, a cyclobutyl ring, and a carbamate linkage. The presence of multiple stereoisomers adds to its complexity and potential for diverse applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride typically involves multiple steps, starting with the preparation of the fluorenyl group and the cyclobutyl ring. The fluorenyl group can be synthesized through Friedel-Crafts acylation, followed by reduction and functional group transformations. The cyclobutyl ring is often prepared via cyclization reactions involving suitable precursors.

The key step in the synthesis is the formation of the carbamate linkage, which is achieved by reacting the fluorenyl group with the cyclobutyl amine in the presence of a carbamoylating agent such as phosgene or carbonyldiimidazole. The reaction is typically carried out under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, continuous flow reactors, and advanced purification techniques such as chromatography and crystallization. The scalability of the process is crucial for industrial applications, and efforts are made to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride undergoes various chemical reactions, including:

    Oxidation: The fluorenyl group can be oxidized to form fluorenone derivatives.

    Reduction: The carbamate linkage can be reduced to form amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the fluorenyl or cyclobutyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include fluorenone derivatives, amine derivatives, and substituted fluorenyl or cyclobutyl compounds

Scientific Research Applications

(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a biochemical probe and in the study of enzyme mechanisms.

    Medicine: Explored for its potential therapeutic properties, including as an anticancer or antiviral agent.

    Industry: Utilized in the development of advanced materials, such as high-performance polymers and coatings.

Mechanism of Action

The mechanism of action of (9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The fluorenyl group can intercalate with DNA, affecting gene expression and cellular processes. The carbamate linkage may undergo hydrolysis, releasing active amine derivatives that interact with cellular targets.

Comparison with Similar Compounds

Similar Compounds

    Fluorenylmethoxycarbonyl (Fmoc) derivatives: Commonly used in peptide synthesis.

    Cyclobutylamines: Used in the synthesis of pharmaceuticals and agrochemicals.

    Carbamate derivatives: Widely used as pesticides and pharmaceuticals.

Uniqueness

(9H-fluoren-9-yl)methylN-[2-(3-aminocyclobutyl)ethyl]carbamatehydrochloride is unique due to its combination of a fluorenyl group, a cyclobutyl ring, and a carbamate linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

The compound (9H-fluoren-9-yl)methyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride is a complex organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and structure-activity relationships.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

C21H26ClN2O2\text{C}_{21}\text{H}_{26}\text{ClN}_{2}\text{O}_{2}

Key Features

  • Molecular Weight : 368.90 g/mol
  • CAS Number : Not specifically listed in the search results but can be derived from related compounds.
  • Functional Groups : The presence of a carbamate group and a fluorenyl moiety contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The incorporation of the fluorenyl group enhances lipophilicity, which may improve membrane permeability and bioavailability.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism. For instance, it has been suggested that similar carbamate derivatives can inhibit glutamate carboxypeptidase II (GCPII), an enzyme involved in neuronal signaling .
  • Neuroprotective Effects : Compounds with similar structures have been studied for their neuroprotective properties, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anticancer Activity : Some studies have indicated that analogs of carbamate derivatives exhibit anticancer properties by inducing apoptosis in cancer cells through various pathways.

Case Studies

  • In vitro Studies : A study investigating the effects of related carbamate compounds on neuronal cell lines demonstrated significant neuroprotective effects, suggesting that (9H-fluoren-9-yl)methyl N-[2-(3-aminocyclobutyl)ethyl]carbamate hydrochloride may share similar properties .
  • Animal Models : In vivo studies using rodent models have shown that administration of similar compounds can lead to reduced symptoms of anxiety and depression, indicating potential applications in mental health treatment.

Data Tables

PropertyValue
Molecular FormulaC21H26ClN2O2
Molecular Weight368.90 g/mol
CAS NumberNot specified
SolubilitySoluble in DMSO
Storage ConditionsStore at -20°C

Structure-Activity Relationship (SAR)

The biological activity of the compound is influenced by its stereochemistry and functional groups. The presence of the fluorenyl moiety enhances lipophilicity, while variations in the amine substituent can modulate receptor binding affinity and selectivity.

  • Diastereomeric Mixtures : The biological activity may vary between diastereomers due to differences in spatial arrangement affecting binding interactions with biological targets.
  • Fluorination Effects : Incorporating fluorine atoms into the structure can significantly alter pharmacokinetic properties, enhancing metabolic stability and bioavailability .

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-[2-(3-aminocyclobutyl)ethyl]carbamate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O2.ClH/c22-15-11-14(12-15)9-10-23-21(24)25-13-20-18-7-3-1-5-16(18)17-6-2-4-8-19(17)20;/h1-8,14-15,20H,9-13,22H2,(H,23,24);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKDCLRMRNZEMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1N)CCNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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